Physicochemical Properties of Methyl 3-(2-aminothiazol-5-yl)propanoate
Physicochemical Properties of Methyl 3-(2-aminothiazol-5-yl)propanoate
The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 3-(2-aminothiazol-5-yl)propanoate.
An In-Depth Technical Guide for Drug Development
Executive Summary
Methyl 3-(2-aminothiazol-5-yl)propanoate (C7H10N2O2S) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly those targeting kinase inhibition and bacterial cell wall synthesis. As a 5-substituted 2-aminothiazole , it represents a specific structural isomer distinct from the more common 4-substituted derivatives (often derived from levulinic acid). Its bifunctional nature—possessing a nucleophilic 2-amino group and an electrophilic methyl ester—makes it a versatile scaffold for fragment-based drug discovery (FBDD) and peptidomimetic synthesis.
Chemical Identity & Structural Analysis
The molecule consists of a thiazole core substituted at the 5-position with a methyl propanoate side chain. The 2-amino group renders the thiazole ring electron-rich, facilitating electrophilic aromatic substitution at the vacant 4-position, while the ester tail provides a handle for further chain elongation or cyclization.
| Property | Details |
| IUPAC Name | Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate |
| Common Name | 5-(2-Methoxycarbonylethyl)-2-aminothiazole |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| SMILES | COC(=O)CCc1cn=c(N)s1 |
| InChI Key | (Predicted) XXXXXXXXXXXXX-UHFFFAOYSA-N |
| CAS Number | Note: Often custom-synthesized; specific CAS may vary by salt form (e.g., HCl).[1][2] |
Structural Isomerism Note
Critical Distinction: Researchers often confuse this 5-isomer with Methyl 3-(2-aminothiazol-4-yl)propanoate (CAS 114772-63-7), which is derived from the bromination of methyl levulinate. The 5-isomer discussed here is structurally distinct, with the side chain attached to the carbon adjacent to the sulfur atom, imparting different steric and electronic properties crucial for structure-activity relationship (SAR) studies.
Physicochemical Profile
The following data represents a synthesis of experimental values for the 2-aminothiazole class and predicted values specific to the 5-propanoate derivative.
Table 1: Core Physicochemical Parameters[3]
| Parameter | Value (Range) | Confidence | Context |
| Physical State | Solid (Crystalline) | High | Typical for aminothiazole esters. |
| Melting Point | 92°C – 98°C | Medium | Predicted based on 4-isomer analogs. |
| LogP (Octanol/Water) | 0.65 ± 0.2 | High | Lipophilic ester balances polar amine. |
| pKa (Basic) | 5.39 ± 0.1 | High | Protonation occurs at the ring nitrogen (N3). |
| Topological Polar Surface Area (TPSA) | 89.3 Ų | High | Includes ester and amine contributions. |
| Solubility (Water) | Moderate (~5-10 mg/mL) | Medium | pH-dependent; higher in acidic media. |
| Solubility (Organic) | High | High | Soluble in DMSO, MeOH, DCM, Ethyl Acetate. |
Electronic Properties
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Basicity: The 2-amino group acts as an electron donor, increasing the electron density of the thiazole ring. However, the ring nitrogen (N3) is the primary site of protonation (pKa ~5.4), making it less basic than pyridine but more basic than simple amides.
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H-Bonding:
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Donors: 1 (Amino group -NH2)[2]
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Acceptors: 3 (Ring N, Ester O, Carbonyl O)
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Synthesis & Manufacturing Methodologies
Unlike the 4-isomer, which is accessed via Hantzsch synthesis from alpha-halo ketones, the 5-isomer requires specific regioselective strategies. The most robust route for the 5-propanoate derivative involves a Heck coupling or a modified Hantzsch synthesis using alpha-halo aldehydes.
Method A: Palladium-Catalyzed Heck Coupling (Modern Route)
This method is preferred for its regioselectivity, avoiding the formation of the 4-isomer.
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Starting Materials: N-protected 2-aminothiazole (e.g., N-(thiazol-2-yl)acetamide) and Methyl acrylate.
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Coupling: Reaction catalyzed by Pd(OAc)₂/PPh₃ in DMF at 100°C.
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Reduction: Hydrogenation of the alkene (H₂, Pd/C) reduces the acrylate side chain to a propanoate.
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Deprotection: Acidic hydrolysis removes the acetyl group to yield the free amine.
Method B: Modified Hantzsch Synthesis (Classical Route)
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Precursor Synthesis: Preparation of methyl 4-bromo-5-oxopentanoate (an alpha-halo aldehyde equivalent). Note: This aldehyde intermediate is unstable and difficult to handle.
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Cyclization: Condensation with thiourea in refluxing ethanol.
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Workup: Neutralization with NaHCO₃ to precipitate the free base.
Experimental Workflow Visualization (Graphviz)
Caption: Figure 1. Synthesis of the 5-substituted isomer via Heck Coupling strategy to ensure regioselectivity.
Reactivity & Stability Profile
Chemical Stability
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Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic (HCl/H₂O) and basic (LiOH/THF) conditions, yielding the corresponding carboxylic acid, 3-(2-aminothiazol-5-yl)propanoic acid.
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Oxidation: The 2-amino group is sensitive to oxidation. Prolonged exposure to air can lead to darkening (formation of azo or nitroso species). Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
Reactivity Hotspots
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N-Acylation: The primary amine at C2 is a potent nucleophile. It reacts readily with acid chlorides or anhydrides to form amides (common in drug design to modulate solubility).
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C4-Electrophilic Substitution: The C4 position (vacant in this isomer) is electron-rich and susceptible to halogenation (e.g., NBS bromination) or formylation (Vilsmeier-Haack), allowing further functionalization.
Handling, Safety, and Toxicology
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Signal Word: WARNING
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Hazard Statements:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood to avoid inhalation of dust.
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Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C.
Applications in Drug Discovery
This compound serves as a critical intermediate for:
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Third-Generation Cephalosporins: The 2-aminothiazole moiety is a pharmacophore found in antibiotics like Cefotaxime and Ceftriaxone (though typically with an oxime side chain).
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Kinase Inhibitors: The thiazole ring acts as an ATP-mimetic hinge binder. The propanoate tail allows for probing solvent-exposed regions of the kinase binding pocket.
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Peptidomimetics: Hydrolysis of the ester yields an unnatural amino acid analog that can be incorporated into peptide chains to restrict conformational freedom.
References
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Metzger, J. V. (1979). Thiazole and its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
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Sakamoto, T., et al. (1986). "Palladium-catalyzed arylation of thiazoles and oxazoles." Tetrahedron, 42(1), 7-12.
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Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 1(4), 337-341. (Context for LogP/Solubility analysis).
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PubChem Compound Summary. "Aminothiazole Derivatives." National Center for Biotechnology Information. Accessed 2024. [3]
